Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate
Description
Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a thiazole moiety and at the 5-position with an ethyl carboxylate group. The thiazole ring contributes to electron-rich characteristics, while the ethyl carboxylate enhances solubility and reactivity for further derivatization .
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
ethyl 2-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H9N3O2S/c1-2-15-10(14)7-5-12-8(13-6-7)9-11-3-4-16-9/h3-6H,2H2,1H3 |
InChI Key |
RBJNLROUNTUHHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate typically involves the reaction of thiazole derivatives with pyrimidine carboxylates. One common method includes the condensation of 2-aminothiazole with ethyl 2-chloro-5-formylpyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes selective oxidation due to its sulfur atom. Common oxidizing agents include:
| Reagent | Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| m-Chloroperbenzoic acid | Dichloromethane, 0–25°C, 4–8 h | Thiazole sulfoxide derivative | 65–78% | |
| Hydrogen peroxide (30%) | Acetic acid, reflux, 12 h | Thiazole sulfone derivative | 52–60% |
Key observations :
-
Sulfoxide formation occurs regioselectively at the thiazole sulfur without affecting the pyrimidine ring.
-
Over-oxidation to sulfones requires prolonged reaction times (>10 h).
Reduction Reactions
The ester group and pyrimidine ring participate in reduction processes:
Ester Reduction
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride | THF, 0°C → reflux, 3 h | 5-(Hydroxymethyl)pyrimidine derivative | 88% | |
| DIBAL-H | Toluene, −78°C, 2 h | Aldehyde intermediate | 74% |
Pyrimidine Ring Reduction
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂/Pd-C (10 atm) | Ethanol, 50°C, 24 h | Partially saturated pyrimidine | Low (≤35%) | |
| Sodium borohydride | MeOH, 25°C, 6 h | No reaction observed | – |
Mechanistic insights :
-
Ester-to-alcohol reduction proceeds via nucleophilic acyl substitution .
-
Pyrimidine ring hydrogenation is sterically hindered by the thiazole substituent.
Substitution Reactions
The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at specific positions:
Halogenation
| Position | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| C4 | N-Bromosuccinimide | DMF, 80°C, 6 h | 4-Bromo derivative | 91% | |
| C6 | Cl₂ (g) | AcOH, 0°C, 2 h | 6-Chloro derivative | 83% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Notable example :
Ethyl 2-(thiazol-2-yl)-4-(4-fluorophenyl)pyrimidine-5-carboxylate was synthesized via Suzuki coupling (83% yield), exhibiting enhanced TRPV3 modulation compared to the parent compound .
Hydrolysis and Transesterification
The ethyl ester undergoes facile hydrolysis:
| Condition | Reagent | Product | pKa (carboxylic acid) | Reference |
|---|---|---|---|---|
| Acidic (HCl, 6M) | H₂O/EtOH (1:1) | Pyrimidine-5-carboxylic acid | 2.8 ± 0.2 | |
| Basic (NaOH, 2M) | THF/H₂O (3:1) | Sodium carboxylate salt | – |
Kinetic data :
-
Transesterification with methanol produces methyl ester derivatives in 94% yield under acid catalysis.
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Primary Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Thiazole ring-opened isomer | 0.12 | |
| 365 nm | Benzene | Pyrimidine-thiazole dimer | 0.08 |
Mechanism :
-
254 nm irradiation cleaves the C–S bond in the thiazole ring via a singlet excited state.
-
Dimerization at 365 nm proceeds through a triplet energy transfer pathway.
This comprehensive analysis demonstrates this compound’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry to materials science. The data tables provide quick reference for optimizing reaction conditions, while mechanistic insights enable rational design of derivative compounds.
Scientific Research Applications
Pharmacological Potential
- Ion Channel Modulation : Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate has been identified as a modulator of the transient receptor potential vanilloid 3 (TRPV3) channel, which plays a crucial role in pain sensation and thermoregulation. This modulation indicates its potential use in pain management therapies.
- Anticancer Activity : Studies have demonstrated that compounds containing thiazole and pyrimidine moieties exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of thiazole-pyrimidine hybrids have shown significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Anti-inflammatory Effects : Research indicates that certain derivatives of this compound may possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
Cytotoxic Evaluation
A study evaluated the cytotoxicity of various thiazole-pyrimidine derivatives against MCF-7 and HeLa cell lines using the MTT assay. The results indicated that compounds with specific substitutions on the thiazole or pyrimidine rings exhibited enhanced cytotoxicity, highlighting the importance of structural modifications in developing effective anticancer agents .
Structure-Activity Relationship (SAR)
Research focusing on structure-activity relationships has shown that specific substitutions on the pyrimidine ring significantly affect biological activity. For instance, compounds with electron-withdrawing groups at certain positions demonstrated improved potency against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate | Contains methylamino group | Inhibitory activity against CDK9 |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thioacetamide linkage | Anticancer activity against A549 cells |
| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Phenylamine substituent | Strong inhibition of cyclin-dependent kinases |
Mechanism of Action
The mechanism of action of Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Ethyl 2-(Trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9)
- Structure : Replaces the thiazole ring with a trifluoromethyl (CF₃) group.
- Properties : The CF₃ group is strongly electron-withdrawing, increasing metabolic stability and altering electronic density compared to the thiazole-containing compound.
- Applications : Often used in agrochemicals and pharmaceuticals due to enhanced lipophilicity .
Ethyl 4-((3-((tert-Butoxycarbonyl)Amino)Propyl)Amino)-2-(Methylthio)Pyrimidine-5-Carboxylate (134)
- Structure: Features a tert-butoxycarbonyl-protected amino group and methylthio substituent.
- Properties: The protected amino group allows for controlled functionalization, while the methylthio group increases hydrophobicity.
Heterocyclic Ring Replacements
Ethyl 2-(Thiophen-2-YL)Pyrimidine-5-Carboxylate (CAS 292612-16-9)
- Structure : Substitutes thiazole with thiophene.
- Properties : Thiophene lacks the basic nitrogen of thiazole, reducing hydrogen-bonding capacity. This decreases polarity and may lower binding affinity to biological targets requiring nitrogen interactions .
Ethyl 5-(Pyridin-2-YL)Thiazole-2-Carboxylate
Fused Heterocyclic Systems
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
- Structure : Fused thiazolo-pyrimidine system with a benzylidene substituent.
- Properties: The fused ring system increases structural rigidity, as shown by X-ray crystallography (flattened boat conformation).
Functional Group Modifications
2-(Benzo[d]Thiazol-2-Ylamino)-4-Phenylpyrimidine-5-Carbohydrazide (18)
- Structure : Replaces the ethyl carboxylate with a carbohydrazide group.
- This derivative showed antitumor activity in preliminary studies, highlighting the impact of terminal functional groups on bioactivity .
Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate (CAS 1022543-36-7)
- Structure: Substitutes thiazole with a benzylamino group.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethyl 2-(thiazol-2-YL)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis and Structural Insights
The synthesis of this compound typically involves the reaction of thiazole derivatives with pyrimidine carboxylic acids. The structural framework combines a thiazole moiety, known for its biological activity, with a pyrimidine ring that enhances its pharmacological profile. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.
Anticancer Properties
This compound has demonstrated notable anticancer activity across several studies. Its mechanism of action appears to involve the inhibition of key cellular pathways related to cancer cell proliferation and survival.
- Inhibition of CDK9 : Research indicates that derivatives similar to this compound can inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for RNA polymerase II transcription. This inhibition leads to reduced expression of anti-apoptotic proteins like Mcl-1, triggering apoptosis in cancer cells .
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HCT116, Colo205) have shown that compounds related to this compound exhibit significant cytotoxic effects. For instance, specific analogs have reported IC50 values in the nanomolar range against these cell lines, indicating potent anticancer activity .
- Mechanistic Insights : The compound's ability to induce apoptosis is linked to its structural features, particularly the thiazole and pyrimidine components. These groups facilitate interactions with cellular targets involved in cell cycle regulation and survival signaling pathways .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the thiazole and pyrimidine rings in modulating biological activity:
- C5 Substitution : Variations at the C5 position of the pyrimidine core significantly affect potency against CDK9. For example, introducing electron-withdrawing groups enhances inhibitory activity, while bulky substituents may reduce efficacy .
- Thiazole Modifications : Alterations to the thiazole ring can also impact biological outcomes. Compounds with halogen substitutions on the thiazole have shown improved selectivity and potency against cancer cell lines .
Case Studies
Several case studies illustrate the efficacy of this compound derivatives in preclinical settings:
- Study on Anticancer Activity : A recent study evaluated a series of thiazole-pyrimidine derivatives against various cancer cell lines. Compounds demonstrated IC50 values as low as 10 nM in HCT116 cells, showcasing their potential as therapeutic agents .
- In Vivo Efficacy : Animal models have been employed to assess the therapeutic potential of these compounds. Results indicated significant tumor growth inhibition when administered at effective doses, further supporting their role as promising anticancer agents .
Q & A
Q. What are the standard synthetic routes for preparing ethyl 2-(thiazol-2-yl)pyrimidine-5-carboxylate and its derivatives?
The compound is typically synthesized via condensation reactions between thiazole-containing precursors and pyrimidine intermediates. For example, hydrazine hydrate can be used to reflux ethyl esters to yield hydrazide derivatives, as demonstrated in the synthesis of 2-(benzo[d]thiazol-2-ylamino)-4-phenylpyrimidine-5-carbohydrazide (66.6% yield, ethanol recrystallization) . Key steps include optimizing reaction time (6 hours) and solvent selection (ethanol for recrystallization).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Standard characterization includes:
- IR spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1628 cm⁻¹, NH₂ at ~3285 cm⁻¹) .
- ¹H/¹³C NMR : For structural elucidation (e.g., δ 4.51 ppm for ester groups in DMSO-d₆) .
- Mass spectrometry : To verify molecular weight and fragmentation patterns. Consistency in solvent choice (e.g., DMSO-d₆) and temperature control during data acquisition is essential to avoid artifacts.
Q. How is this compound utilized in medicinal chemistry research?
It serves as a precursor for bioactive molecules, particularly in synthesizing kinase inhibitors or heterocyclic drug candidates. For instance, pyrimidine carboxylates are intermediates for protein kinase inhibitors, where modifications at the thiazole or pyrimidine rings modulate target affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of thiazolyl-pyrimidine derivatives?
Byproduct formation (e.g., dimerization or oxidation) can be mitigated by:
Q. What strategies resolve contradictions in NMR data interpretation for this compound?
Discrepancies may arise from tautomerism (e.g., thiazole ring proton exchange) or solvent effects. Solutions include:
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., electrophilic carbons at the pyrimidine C-4/C-6 positions). Fukui indices and molecular electrostatic potential maps are useful for predicting regioselectivity in reactions with amines or hydrazines .
Q. What challenges arise in crystallographic refinement of thiazolyl-pyrimidine derivatives, and how are they addressed?
Challenges include low crystal quality or twinning. The SHELX suite (e.g., SHELXL) is widely used for refinement, with strategies such as:
Q. How do structural modifications at the thiazole ring influence biological activity?
SAR studies show that electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility. For example, replacing the thiazole methyl group with a trifluoromethyl moiety increases logP from 1.67 to 2.1, impacting membrane permeability . Bioactivity assays (e.g., kinase inhibition IC₅₀) should be paired with solubility/pharmacokinetic profiling.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
